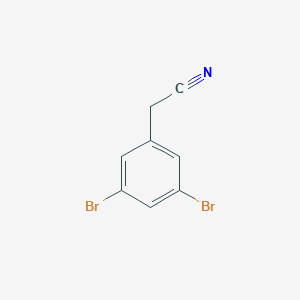

3,5-二溴苄基氰化物

描述

3,5-Dibromobenzyl cyanide (3,5-DBBC) is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in both water and organic solvents. 3,5-DBBC is a useful reagent for synthesizing a range of compounds, and has been used in a variety of scientific research applications.

科学研究应用

Proteomics Research

Scientific Field

Biochemistry and Molecular Biology

Application Summary

3,5-Dibromobenzyl cyanide is utilized in proteomics research for the identification and quantification of proteins. It serves as a biochemical tool for probing protein structure and function.

Methods of Application

The compound is often used in mass spectrometry-based proteomics to facilitate the derivatization of proteins, enhancing their detection and analysis. It reacts with amino acid side chains to form derivatives that can be more easily detected.

Results and Outcomes

The use of 3,5-Dibromobenzyl cyanide has led to improved sensitivity and specificity in protein detection. It has enabled the identification of low-abundance proteins and post-translational modifications .

Bioremediation of Cyanide

Scientific Field

Environmental Science and Engineering

Application Summary

This compound plays a role in the bioremediation of cyanide, a toxic pollutant found in industrial waste.

Methods of Application

3,5-Dibromobenzyl cyanide is used to study the degradation pathways of cyanide in contaminated environments. It acts as a model compound for understanding the microbial and enzymatic breakdown of cyanide compounds.

Results and Outcomes

Research has shown that certain bacteria can utilize 3,5-Dibromobenzyl cyanide as a nitrogen source, leading to the development of effective bioremediation strategies .

Gas Elimination Methods

Scientific Field

Chemical Engineering

Application Summary

The compound is investigated for its potential in cyanide gas elimination methods, particularly in adsorption and catalysis.

Methods of Application

Studies focus on materials that can adsorb or catalytically degrade cyanide gas, with 3,5-Dibromobenzyl cyanide being a key component in testing the efficacy of these materials.

Results and Outcomes

The research has identified materials that show promise in eliminating cyanide gas, with some capable of converting it into less harmful substances .

OLED Device Manufacturing

Scientific Field

Materials Science and Electrical Engineering

Application Summary

In the field of organic electronics, 3,5-Dibromobenzyl cyanide derivatives are used to create phosphorescent materials for OLED devices.

Methods of Application

The compound is incorporated into iridium complexes that serve as efficient phosphors. These complexes are then used in the fabrication of OLED screens, contributing to the emission of light.

Results and Outcomes

Devices utilizing these materials have shown improved efficiency and stability, with potential applications in display and lighting technologies .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

3,5-Dibromobenzyl cyanide is used in the development of analytical methods for the detection of cyanide in biological samples.

Methods of Application

The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) to quantify cyanide levels in blood and other fluids.

Results and Outcomes

The methods developed using 3,5-Dibromobenzyl cyanide as a reference have led to accurate and reliable measurements of cyanide, crucial for forensic and clinical toxicology .

Synthesis of Heterocycles

Application Summary

This compound is instrumental in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals.

Methods of Application

3,5-Dibromobenzyl cyanide undergoes various chemical reactions, such as nucleophilic substitution, to form heterocycles. These reactions often require precise control of temperature and use of catalysts.

Results and Outcomes

The synthesis has led to the creation of numerous heterocyclic compounds that exhibit a range of biological activities, contributing to the development of new medications .

Development of Agrochemicals

Scientific Field

Agricultural Chemistry

Application Summary

The compound is used in the development of new agrochemicals, including pesticides and herbicides.

Methods of Application

It serves as a building block for the synthesis of compounds with potential activity against various plant pathogens and pests.

Results and Outcomes

Research has yielded new classes of agrochemicals that show promise in increasing crop yield and protection against pests .

Advanced Material Synthesis

Scientific Field

Nanotechnology and Material Science

Application Summary

3,5-Dibromobenzyl cyanide is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Methods of Application

The compound is incorporated into polymeric chains or used to modify the surface of nanoparticles, enhancing their properties.

Results and Outcomes

The materials developed have unique electrical, optical, or mechanical properties, with applications in electronics, sensors, and other high-tech areas .

Chemical Warfare Agent Research

Scientific Field

Defense and Security

Application Summary

While strictly controlled, 3,5-Dibromobenzyl cyanide can be studied as a simulant for chemical warfare agents due to its cyanide group.

Methods of Application

It is used in controlled environments to develop decontamination techniques and protective measures against cyanide-based chemical threats.

Results and Outcomes

The research has improved safety protocols and decontamination methods, enhancing preparedness against potential chemical attacks .

Photocatalysis Studies

Scientific Field

Physical Chemistry

Application Summary

The compound is explored in photocatalysis to promote chemical reactions using light energy.

Methods of Application

3,5-Dibromobenzyl cyanide is used in experiments to study the efficiency of photocatalysts under various light conditions.

Results and Outcomes

Studies have shown that certain photocatalysts can effectively use light to initiate chemical transformations involving the compound .

Coordination Chemistry

Scientific Field

Inorganic Chemistry

Application Summary

It is used in coordination chemistry to study the formation of complexes with metals, which have potential catalytic applications.

Methods of Application

3,5-Dibromobenzyl cyanide acts as a ligand, coordinating with metal centers in complexation reactions.

Results and Outcomes

The resulting metal complexes have been investigated for their catalytic activity in various organic transformations .

Cyanation Reactions in Organic Synthesis

Application Summary

3,5-Dibromobenzyl cyanide is used in various cyanation reactions to introduce the cyano group into organic molecules, which is a pivotal functional group in many pharmaceuticals.

Methods of Application

The compound can act as a cyanating agent in palladium- or copper-catalyzed reactions, facilitating the addition of the cyano group to aryl halides and other substrates.

Results and Outcomes

These reactions have enabled the synthesis of structurally diverse products containing the nitrile function, expanding the toolkit for drug synthesis and material science .

Fluorescent Probes for Cyanide Detection

Application Summary

Derivatives of 3,5-Dibromobenzyl cyanide are used to create fluorescent probes for the selective detection of cyanide ions, which is crucial for environmental monitoring and biological studies.

Methods of Application

The nucleophilic addition of cyanide anion to these probes results in a change in their fluorescence, allowing for the sensitive and selective detection of cyanide.

Results and Outcomes

Such probes have been successfully applied in cell imaging and have a low detection limit, making them valuable tools for biological and environmental analysis .

Advanced Cyanide Gas Elimination

Scientific Field

Environmental Engineering

Application Summary

Research on 3,5-Dibromobenzyl cyanide contributes to the development of methods and materials for the elimination of toxic cyanide gas from industrial emissions.

Methods of Application

The compound is used to test the efficiency of materials designed to adsorb or catalytically degrade cyanide gas.

Results and Outcomes

This research has led to the identification of materials that can effectively remove cyanide gas from the environment, improving safety and reducing pollution .

Cyanamide Chemistry

Scientific Field

Organic and Inorganic Chemistry

Application Summary

The chemistry of cyanamides, which includes 3,5-Dibromobenzyl cyanide, has seen recent advances in its application in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents.

Methods of Application

These applications involve the use of 3,5-Dibromobenzyl cyanide in various synthetic routes to create a wide array of compounds with the NCN connectivity.

Results and Outcomes

The advancements in cyanamide chemistry have led to the development of new synthetic methods and the discovery of compounds with potential applications in pharmaceuticals and agrochemicals .

Cyanofunctionalization of Alkynes

Application Summary

3,5-Dibromobenzyl cyanide is involved in the cyanofunctionalization of alkynes, a process that adds functional groups to alkynes, creating valuable intermediates for further chemical transformations.

Methods of Application

The compound participates in reactions that yield functional cyanated compounds, such as vinylthiocyanates and vinylselenocyanates.

Results and Outcomes

These reactions have produced a variety of functionalized alkenes and alkynes, which are important in the synthesis of complex organic molecules .

Bioremediation of Cyanide Compounds

Scientific Field

Environmental Biotechnology

Application Summary

Studies involving 3,5-Dibromobenzyl cyanide are crucial for understanding the bioremediation of cyanide compounds, which are highly toxic and pose significant environmental risks.

Methods of Application

The compound is used to investigate the microbial degradation of cyanide compounds and to develop biological methods for detoxifying contaminated sites.

Results and Outcomes

This research has led to a better understanding of the biological pathways for cyanide degradation and has contributed to the development of effective bioremediation strategies .

属性

IUPAC Name |

2-(3,5-dibromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFAWEAQRRJHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616437 | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromobenzyl cyanide | |

CAS RN |

188347-48-0 | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dibromophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)